molecular formula C10H15O2P B14507461 Diethylphosphinic acid phenyl ester CAS No. 63027-79-2

Diethylphosphinic acid phenyl ester

Cat. No.: B14507461
CAS No.: 63027-79-2
M. Wt: 198.20 g/mol
InChI Key: ZWAWVIDZQLHHEL-UHFFFAOYSA-N
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Description

Diethylphosphinic acid phenyl ester is an organophosphorus compound with the molecular formula C10H15O2P and a monoisotopic mass of 198.08096 Da . Its structure features a phosphinic acid core where the phosphorus atom is doubly bonded to oxygen and singly bonded to two ethyl groups and a phenoxy group (OC6H5), as defined by its SMILES notation, CCP(=O)(CC)OC1=CC=CC=C1 . This compound is a phenyl ester derivative of diethylphosphinic acid. Phosphinic acid esters are valuable intermediates in synthetic organic and organophosphorus chemistry . They can serve as key precursors in the synthesis of more complex molecules and are of interest in the development of ligands for metal catalysis and in the creation of novel polymeric materials . Researchers may also explore its utility as a building block in the pharmaceutical and agrochemical industries. As with all compounds of this class, proper safety protocols must be observed. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63027-79-2

Molecular Formula

C10H15O2P

Molecular Weight

198.20 g/mol

IUPAC Name

diethylphosphoryloxybenzene

InChI

InChI=1S/C10H15O2P/c1-3-13(11,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

ZWAWVIDZQLHHEL-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)OC1=CC=CC=C1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Phosphinic Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diethylphosphinic acid phenyl ester, offering granular information about its atomic framework.

Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR spectroscopy are fundamental tools for elucidating the structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For diethyl phenylphosphonate, a related compound, the spectrum shows characteristic signals for the aromatic and ethyl groups. chemicalbook.com The phenyl protons typically appear as a multiplet in the aromatic region, while the ethoxy protons present as a quartet and a triplet, corresponding to the -OCH₂- and -CH₃ groups, respectively.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. researchgate.net This technique provides a direct probe of the phosphorus atom's chemical environment. The chemical shift in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom. For phosphinic esters, the ³¹P chemical shift typically falls within a characteristic range, which helps to confirm the presence and oxidation state of the phosphorus center. organicchemistrydata.orgresearchgate.net

Table 1: Representative NMR Data for Phenylphosphonates

This table is interactive. Click on the headers to sort the data.

Nucleus Diethyl Phenylphosphonate (Related Compound) Chemical Shift (ppm) Diethylphosphinic Acid (Related Compound) Chemical Shift (ppm)

| ¹H | Aromatic: Multiplet -OCH₂-: Quartet -CH₃: Triplet chemicalbook.com | - | | ¹³C | Aromatic: Multiple signals -OCH₂-: Signal -CH₃: Signal chemicalbook.com | - | | ³¹P | Specific shift value not detailed in the provided results. | - |

NMR-controlled titration is a powerful method to study the interaction of molecules with acids, bases, or metal ions. While specific studies on this compound were not found, the technique is applicable. By monitoring the changes in chemical shifts (particularly ³¹P) upon the addition of a titrant, one can determine pKa values and study the formation of complexes. For instance, the interaction with Lewis acids would likely cause a significant downfield shift in the ³¹P NMR spectrum, indicating the coordination of the Lewis acid to the phosphoryl oxygen.

For chiral phosphinic esters, NMR spectroscopy in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is a key method for determining enantiomeric purity and assigning absolute configuration. Although no specific application to this compound was found, the principle remains relevant. The CSA forms diastereomeric complexes with the enantiomers of the analyte, which results in separate NMR signals for the two enantiomers. The relative integration of these signals allows for the determination of the enantiomeric excess. Chiral phosphoric acids, for instance, have been used to create effective chiral environments for enantioselective transformations. rsc.org

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) conditions, the molecule will ionize and fragment in a characteristic manner. The molecular ion peak [M]⁺ would confirm the compound's molecular weight. uni.lu The fragmentation pattern often involves the cleavage of the P-O and P-C bonds, as well as rearrangements. While a detailed mass spectrum for the specific title compound was not available, the fragmentation of similar esters often provides clues to the structure of the alkyl and aryl groups. nih.gov The predicted monoisotopic mass for this compound is 198.08096 Da. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

This table is interactive. Click on the headers to sort the data.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 199.08824 145.9
[M+Na]⁺ 221.07018 153.0
[M-H]⁻ 197.07368 148.2
[M+NH₄]⁺ 216.11478 165.8
[M+K]⁺ 237.04412 151.6
[M+H-H₂O]⁺ 181.07822 138.0

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the P=O stretching vibration. This band is typically observed in the region of 1200-1300 cm⁻¹. Other characteristic bands would include those for the P-O-C stretching, C-H stretching of the alkyl and aryl groups, and the aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. The P=O stretch is also Raman active. The aromatic ring vibrations are often strong in the Raman spectrum.

While specific IR and Raman data for this compound were not found in the search results, data for related compounds like diethyl phosphate (B84403) are available. spectrabase.com

X-ray Crystallography for Solid-State Structure Determination (for relevant phosphinate structures)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a crystal structure for this compound is not publicly available, the analysis of closely related phosphinate structures offers valuable insights into the expected solid-state conformation and packing of such molecules. A relevant example is the crystal structure of rac-ethyl(phenyl)phosphinic acid. researchgate.net This compound shares key structural motifs with this compound, namely the central phosphorus atom bonded to both a phenyl group and an ethyl group.

The study of rac-ethyl(phenyl)phosphinic acid reveals a tetrahedral geometry around the phosphorus atom, a characteristic feature of phosphinate compounds. researchgate.netbeilstein-journals.org In the solid state, the molecules of rac-ethyl(phenyl)phosphinic acid are interconnected by strong O-H···O hydrogen bonds, forming a network structure. researchgate.net This type of interaction is a dominant feature in the crystal packing of phosphinic acids. beilstein-journals.org

The crystallographic data for rac-ethyl(phenyl)phosphinic acid provides a foundation for understanding the solid-state behavior of similar phosphinates. The key parameters from its structural determination are summarized in the table below.

Interactive Data Table: Crystallographic Data for rac-Ethyl(phenyl)phosphinic acid researchgate.net

ParameterValue
Empirical FormulaC₈H₁₁O₂P
Formula Weight170.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.3378 (4)
b (Å)8.3533 (3)
c (Å)9.9481 (4)
α (°)90
β (°)101.432 (2)
γ (°)90
Volume (ų)841.48 (6)
Z4

The bond lengths and angles within the ethyl(phenyl)phosphinic acid molecule are consistent with those observed in other phosphinic acid derivatives. The P=O double bond is shorter than the P-O single bond, and the bond angles around the phosphorus atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the different steric and electronic nature of the substituents. researchgate.netbeilstein-journals.org

Reaction Mechanisms and Chemical Reactivity of Phosphinic Esters

This section delves into the chemical reactivity and transformation pathways of phosphinic esters, with a specific focus on diethylphosphinic acid phenyl ester. The discussion covers hydrolytic, oxidative, and thermal degradation mechanisms, which are crucial for understanding the environmental fate and persistence of these compounds.

Advanced Applications of Diethylphosphinic Acid Phenyl Ester in Materials Science

Role as a Flame Retardant Additive in Polymeric Materials

Phosphorus-based flame retardants (P-FRs) are a leading halogen-free alternative, valued for their chemical versatility and high efficiency at low concentrations. nih.gov Derivatives of diethylphosphinic acid function as highly effective flame retardant additives, operating through a combination of condensed phase and gas phase mechanisms to suppress combustion in a wide array of polymers. nih.govfrontiersin.org This dual-mode action makes them particularly effective in interrupting the fire cycle at multiple points.

Condensed Phase Mechanism of Flame Retardancy (Char Formation)

The primary action of diethylphosphinic acid derivatives in the condensed (solid) phase is the promotion of a stable, insulating char layer on the polymer's surface during thermal decomposition. researchgate.netcrepim.fr This process involves several key steps:

Catalytic Dehydration and Cross-linking: Upon heating, the phosphorus compound decomposes to form phosphoric or polyphosphoric acid species. crepim.fr These acidic materials act as catalysts, promoting dehydration reactions within the polymer structure. researchgate.net

Formation of a Protective Barrier: This process accelerates the cross-linking and carbonization of the polymer matrix, forming a cohesive and dense char. researchgate.net This char layer acts as a physical barrier that insulates the underlying polymer from the heat of the flame. crepim.fr

Inhibition of Fuel Release: By shielding the bulk material, the char layer limits further thermal degradation of the polymer, thereby reducing the release of flammable volatile gases that would otherwise fuel the fire. nih.govresearchgate.net The interaction between the phosphorus-containing species and the decomposing polymer can create thermally stable P-O-C bonds within the char, enhancing its integrity. researchgate.netmdpi.com

This condensed-phase action is crucial for materials that can form char, effectively starving the fire of fuel. researchgate.net

Gas Phase Activity in Fire Retardancy

In addition to their role in the solid phase, diethylphosphinic acid derivatives also exhibit significant flame retardant activity in the gas phase. nih.gov This mechanism is essential for interrupting the chemical chain reactions of combustion that occur in the flame itself.

Release of Phosphorus Radicals: During pyrolysis, the flame retardant decomposes to release volatile, phosphorus-containing radicals, primarily phosphinyl (PO•) and hydroperoxyl-phosphinyl (HPO•) radicals, into the gas phase. mdpi.comyoutube.com

Flame Inhibition: These phosphorus-based radicals are highly effective at "quenching" the flame by scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion process. frontiersin.orgmdpi.com This radical trapping mechanism disrupts the exothermic reactions of the fire, cooling the flame and inhibiting its spread. mdpi.com

The effectiveness of the gas phase mechanism is dependent on the ability of the phosphorus compound to volatilize during polymer pyrolysis. nih.gov The combined gas and condensed phase actions of diethylphosphinic acid derivatives provide a comprehensive flame retardant effect. frontiersin.org

Integration into Engineering Plastics (e.g., Polyesters, Polyamides, Epoxy Resins, Poly(methyl methacrylate))

The versatility of diethylphosphinic acid derivatives allows for their successful integration into a variety of high-performance engineering plastics. The specific performance enhancements are typically evaluated using standard fire safety tests such as the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry, which measures heat release rates.

Polyesters and Polyamides In thermoplastics like polyethylene (B3416737) terephthalate (B1205515) (PET), polybutylene terephthalate (PBT), and various polyamides (PA), aluminum diethylphosphinate (ADP) is a well-established flame retardant. frontiersin.orgmdpi.com It can be used alone or in synergistic systems to achieve high levels of fire safety required for demanding applications in the automotive and electronics industries. mdpi.com

Polymer SystemFlame Retardant SystemKey Findings
Polyamide 6 (PA6) 5% Aromatic Polyimide (API) / 7% ADPLOI: >32%; UL-94: V-0. Showed synergistic charring and flame inhibition. mdpi.com
Polyamide 66 (PA66) Diphenyl phosphoryl–PEPALOI: 29.4%; UL-94: V-0. Peak heat release rate was reduced by 26.5%. nih.gov
PET 10% PDBA (a high-phosphorus polyphosphonate)LOI: 28.7%; UL-94: V-0. Peak heat release rate was reduced by 80%. mdpi.com
Polyamide 6 (PA6) Cyclic diphosphonate ester (TPMP) and melamine (B1676169) (MA)LOI: 28.6; UL-94: V-0. Showed synergistic effect between the additives. researchgate.net

Epoxy Resins Epoxy resins are widely used as structural composites, coatings, and electronic encapsulants, where flame retardancy is a critical safety requirement. Phosphorus-based additives, including derivatives of diethylphosphinic acid, are effective in these systems. They can be incorporated as additives or reacted into the epoxy backbone.

Polymer SystemFlame Retardant SystemKey Findings
Epoxy Resin (EP) 3.2% AlPi / 1.6% MPP / 0.2% Al₂O₃LOI: 33.5%; UL-94: V-0. Demonstrated strong synergistic effects and smoke suppression. researchgate.net
Epoxy Resin (EP) 5 wt% DOPO-DBAPhLOI: 29.6%; UL-94: V-0. The composite also exhibited good thermal and mechanical properties. researchgate.net

Poly(methyl methacrylate) (PMMA) PMMA is a transparent thermoplastic known for its clarity, but it is also highly flammable. Incorporating phosphorus-containing compounds, either as additives or as reactive comonomers, can significantly improve its fire resistance. researchgate.net Research has shown that copolymerizing methyl methacrylate (B99206) with phosphorus-containing monomers like diethyl vinyl phosphonate (B1237965) results in materials that are inherently more flame retardant than standard PMMA. kpi.ua Studies indicate that phosphate-containing structures are often more effective than phosphonates in reducing the flammability of PMMA. researchgate.net

Hyperbranched Phosphorus Flame Retardants as Multifunctional Additives

A more advanced approach involves the use of hyperbranched phosphorus flame retardants (hb-FRs). These are complex, three-dimensional polymeric additives that offer multiple benefits beyond simple fire resistance. researchgate.netrsc.org Synthesized through methods like A₂ + B₃ polycondensation, these macromolecules can be designed with specific functional groups. mdpi.com

Compared to traditional, low-molecular-weight additives, hb-FRs offer:

Improved Miscibility: Their polymeric nature can lead to better compatibility with the host polymer matrix. researchgate.netrsc.org

High Efficiency: They can achieve high flame retardant performance at lower loadings. researchgate.netrsc.org

Multifunctionality: Their unique chemical structures can simultaneously enhance flame retardancy and other material properties, mitigating the negative effects often associated with simple additives. researchgate.netrsc.org

For example, a hyperbranched phosphorus-nitrogen flame retardant synthesized for PET achieved a UL-94 V-0 rating and an LOI of 30.2% at just 5% loading, demonstrating a synergistic effect between phosphorus and nitrogen. mdpi.com

Phosphorus-Containing Polymers and Oligomers

An alternative to using additives is to build the flame-retardant chemistry directly into the polymer's molecular structure. This creates an intrinsically flame-retardant material with permanent properties that will not leach out over time. Diethylphosphinic acid and its derivatives can be used as reactive monomers or precursors in the synthesis of such polymers.

Synthesis and Characterization of Phosphorus-Modified Polymeric Systems

Phosphorus-modified polymers are typically created through polycondensation or copolymerization reactions where a phosphorus-containing monomer is incorporated into the polymer backbone. researchgate.netlongchangchemical.com

Synthesis Methods:

Polycondensation: A phosphorus-containing diol or diacid, such as 3-(hydroxyphenylphosphinyl)-propanoic acid (3-HPP/CEPPA), can be copolymerized with standard monomers like terephthalic acid (PTA) and ethylene (B1197577) glycol (EG) to produce inherently flame-retardant polyesters. researchgate.netlongchangchemical.com

Free Radical Polymerization: Vinyl-functionalized phosphorus monomers can be copolymerized with monomers like methyl methacrylate to create fire-resistant acrylics. nih.gov

Ring-Opening Polymerization: Cyclic phosphorus-containing monomers can also be used to synthesize phosphorus-modified polymers. encyclopedia.pub

Characterization: The successful incorporation of phosphorus into the polymer chain and the resulting material's properties are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P): Confirms the chemical structure and the presence of phosphorus within the polymer. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and bonds related to the phosphorus moiety. mdpi.com

Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the synthesized polymer. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA): Evaluates the thermal stability and char yield of the modified polymer, providing insight into the condensed-phase flame retardant mechanism. researchgate.net

This reactive approach leads to materials with high thermal stability and significant char formation, resulting in excellent and permanent flame retardant properties. researchgate.net

Structure-Property Relationships in Phosphorus-Based Polymers

The incorporation of phosphorus-containing compounds into polymer matrices is a well-established strategy for imparting a range of desirable properties, most notably flame retardancy and modified thermal stability. The specific architecture of the phosphorus-based molecule, such as Diethylphosphinic Acid Phenyl Ester, plays a critical role in determining the final properties of the polymer composite. The relationship between the chemical structure of these additives or co-monomers and the macroscopic properties of the resulting material is a key area of research in materials science. Understanding these relationships allows for the targeted design of polymers for advanced applications.

The influence of a phosphorus compound on a polymer's properties is dictated by its elemental composition and the specific arrangement of its chemical bonds. In a molecule like this compound, several structural features are significant:

The Phosphoryl (P=O) Group: This group is fundamental to the flame-retardant action of many organophosphorus compounds. Its polarity and ability to form hydrogen bonds can influence the polymer's glass transition temperature (Tg). During combustion, it plays a crucial role in promoting the formation of a protective, insulating char layer in the condensed phase.

The Phosphorus-Carbon (P-C) Bond: The presence of a direct P-C bond, as in phosphinates, is known to be more thermally stable than a P-O-C (phosphate ester) bond. This enhanced stability can affect the decomposition pathway of the polymer, often leading to higher char yields at elevated temperatures.

The Phenyl Group: Aromatic moieties, such as the phenyl ester group, tend to increase the thermal stability of the polymer. They contribute significantly to char formation during combustion, creating a more robust and insulating barrier that hinders the transfer of heat and flammable volatiles.

Alkyl Groups (Ethyl): The ethyl groups attached to the phosphorus atom influence the compatibility of the additive with the polymer matrix and can affect the material's mechanical properties.

While direct research on polymers specifically incorporating this compound is limited, extensive studies on structurally similar compounds provide deep insights into the expected structure-property relationships.

Detailed Research Findings

Research on analogous phosphorus-containing compounds demonstrates how modifying their structure directly impacts polymer performance.

Influence of P-C vs. P-O-C Bonds:

A study comparing different phosphorus-containing polysulfones used as flame retardants for epoxy resins (EP) highlighted the effect of the phosphorus bond structure. uomustansiriyah.edu.iq The polysulfones contained either a phosphinate structure (P-C bond) or a phosphate (B84403) structure (P-O-C bond). While the char formation was more efficient for structures with a P-O-C bond, the flame inhibition effect in the gas phase was stronger for polymers with the more stable P-C bond. uomustansiriyah.edu.iq This indicates that the nature of the phosphorus linkage dictates the primary flame retardant mechanism.

Effect on Thermal Stability and Flame Retardancy:

The introduction of phosphorus-containing monomers into polyester (B1180765) backbones has been shown to significantly alter their thermal properties. For instance, the reactive flame retardant 2-carboxyethyl(phenyl)phosphinic acid (CEPP), which shares the phenylphosphinic acid core, was copolymerized with poly(ethylene terephthalate) (PET). scite.ai The resulting copolymers exhibited modified thermal degradation behavior, essential for fibers and other applications requiring bound flame retardants.

Similarly, studies on poly(butylene succinate) (PBS) composites with aluminum diethylphosphinate (AlPi) revealed a direct correlation between the additive content and thermal stability. frontiersin.org As the AlPi content increased, the onset of thermal decomposition occurred at lower temperatures, yet the flame retardancy was significantly improved. This is attributed to AlPi's ability to promote char formation and release phosphorus-containing radicals that quench the flame in the gas phase. frontiersin.orgresearchgate.net

The table below summarizes the effect of adding aluminum diethylphosphinate (AlPi) to poly(butylene succinate) (PBS).

Table 1: Thermal and Flammability Properties of PBS/AlPi Composites

Sample T5wt% (°C) Tmax (°C) Residue at 700°C (%) LOI (%) UL-94 Rating
Neat PBS 353.5 396.1 0.1 18.5 NR
PBS15AlPi 338.9 393.1 11.2 26.5 V-0
PBS20AlPi 334.3 391.8 13.5 29.5 V-0
PBS25AlPi 327.9 390.5 16.2 33.0 V-0

Data sourced from Frontiers in Materials. frontiersin.org

In another example, phenylphosphonic acid (PPOA) was used to modify ether-type polyols, which were then used to synthesize polyurethanes (PUs). The thermal stability of these PPOA-modified PUs was significantly enhanced at high temperatures, particularly when combined with MDI (4,4-diphenylmethane diisocyanate), which also contains phenyl groups. This enhancement is attributed to a synergistic effect between the PPOA and the phenyl groups, leading to the formation of a highly stable phosphocarbonaceous char. koreascience.kr

Table 2: Thermal Stability of PPOA-Modified Polyurethanes

Polymer System PPOA Content (wt.%) Char Residue at 700°C (wt.%)
H12MDI-PU (unmodified) 0 0
PPOA-H12MDI-PU 1.8 1.5
PPOA-H12MDI-PU 11.0 17.5
MDI-PU (unmodified) 0 0
PPOA-MDI-PU 1.8 4.4
PPOA-MDI-PU 11.0 23.0

Data sourced from Korea Science. koreascience.kr

Effect on Mechanical Properties:

The incorporation of phosphorus-based additives also modifies the mechanical properties of the host polymer. The size, shape, and concentration of the additive particles, as well as their interaction with the polymer chains, are crucial factors. In the case of PBS/AlPi composites, increasing the AlPi content led to a higher Young's modulus, indicating a stiffening effect due to the rigid nature of the AlPi particles. frontiersin.org However, elongation at break typically decreases with high loadings of particulate fillers.

Table 3: Mechanical Properties of PBS/AlPi Composites

Sample Young's Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%)
Neat PBS 510.6 33.7 450.1
PBS15AlPi 645.3 35.8 12.5
PBS20AlPi 702.1 34.2 7.8
PBS25AlPi 785.4 31.5 5.3

Data sourced from Frontiers in Materials. frontiersin.org

Applications in Separation Science Utilizing Organophosphorus Esters

Organophosphorus Extractants in Liquid-Liquid Extraction

Separation of Trivalent Actinides from Lanthanides

The separation of trivalent actinides from lanthanides is a critical step in the partitioning and transmutation strategy for the management of high-level nuclear waste. Organophosphorus extractants are extensively studied for this purpose. However, specific studies detailing the use of Diethylphosphinic acid phenyl ester for this application were not found in the available literature. Research in this area tends to focus on other organophosphorus compounds that have demonstrated high separation factors.

Recovery and Separation of Other Metal Ions (e.g., Ga, In, Ge, Ni, Co)

Organophosphorus esters are widely employed in the recovery and separation of various valuable and strategic metals. For instance, acidic organophosphorus extractants are used in processes for the separation of cobalt from nickel in sulfate solutions tandfonline.comresearchgate.netscispace.comresearchgate.netmetalleaching.com. Similarly, the extraction of gallium, indium, and germanium from various aqueous solutions often utilizes organophosphorus compounds, sometimes in synergistic combination with other extractants google.comresearchgate.netmdpi.comresearchgate.net. Despite the extensive research in this field, no specific data or research findings on the application of this compound for the extraction of Ga, In, Ge, Ni, or Co were identified.

Extraction Chromatography with Organophosphorus Impregnated Resins

Extraction chromatography is a separation technique that combines the selectivity of liquid-liquid extraction with the convenience of a chromatographic process. This is often achieved by impregnating a solid support with an organic extractant. While various organophosphorus compounds are used to create these impregnated resins for the separation of a wide range of metal ions, the scientific literature does not specify the use of this compound for this purpose.

Studies on Degradation and Solubility of Organophosphorus Extractants in Aqueous Media

The chemical stability and solubility of extractants are crucial parameters for their industrial application, as they affect the process efficiency and economics. The loss of extractant can occur through degradation or dissolution into the aqueous phase scispace.comscispace.comresearchgate.net. Studies have been conducted on the degradation and solubility of various organophosphorus extractants, such as D2EHPA and Cyanex 272, in different acidic media scispace.comscispace.comresearchgate.net. These studies investigate the effects of factors like acid concentration, temperature, and diluent concentration on the stability of the extractants scispace.comscispace.comresearchgate.net. However, a specific investigation into the degradation and solubility of this compound in aqueous media could not be found in the reviewed literature.

Future Research Directions in Phosphinic Ester Chemistry

Development of Next-Generation Organophosphorus Compounds

The quest for next-generation organophosphorus compounds is driven by the need for molecules with enhanced efficacy, greater stability, and improved environmental profiles. Historically, organophosphorus compounds have included a wide range of substances, from pesticides to chemical warfare agents. mdpi.com Modern research, however, is focused on creating highly specific and functional molecules.

Key areas of development include:

Flame Retardants: Organophosphorus compounds such as phosphinates, phosphonates, and phosphate (B84403) esters are crucial as halogen-free flame retardants in polymers like polybutylene terephthalate (B1205515) (PBT). mdpi.com Future work aims to overcome challenges like the antagonistic effects observed when these are combined with mineral flame retardants, which can neutralize the acidic phosphorus species responsible for the flame-retardant action. mdpi.com

Biologically Active Molecules: Research has identified naturally occurring phosphinates with potent biological activity, such as phosphinothricin, which has herbicidal and antibiotic properties. kent.ac.uk The development of new phosphinic esters will likely draw inspiration from such natural products to create novel pharmaceuticals or agrochemicals.

Environmental Considerations: A significant driver in developing new organophosphorus compounds is environmental safety. For instance, research into organophosphate (OP) pesticides aims to create compounds with high efficacy but lower toxicity to non-target organisms. nih.govacs.org This includes moving from broad-spectrum agents to more targeted molecules and understanding their environmental fate.

Integration of Computational Design in Synthetic Pathways

The synthesis of complex organophosphorus molecules is increasingly guided by computational chemistry. These in-silico methods allow for the rational design of synthetic pathways, reducing experimental trial-and-error and accelerating the discovery of new compounds.

Physics-Based Modeling: Computational approaches often rely on physics-based models that use an energy function to describe the interatomic interactions within a molecular system. youtube.com By calculating the free energy changes associated with a chemical transformation, researchers can predict the feasibility and outcome of a reaction.

Rational Design and Engineering: Techniques like Free Energy Perturbation (FEP) offer a rigorous, physics-based approach to compute the effects of specific chemical modifications. youtube.com This is particularly valuable in rational design, where the goal is to identify precise mutations or structural changes to achieve a desired property, such as enhanced stability or binding affinity. youtube.com

Application in Synthesis: For phosphinic esters, computational design can help optimize reaction conditions and predict the properties of the final product. For example, in designing photolabile protecting groups (PPGs), computational methods have been used to transform near-infrared (NIR) dyes into new PPGs by analyzing their molecular orbital configurations, leading to a facile synthesis from accessible precursors. nih.gov This approach could be adapted for designing phosphinic esters with specific electronic or optical properties.

Exploration of Novel Catalytic Applications with Phosphinate Ligands

Phosphorus compounds are central to the field of homogeneous catalysis, and phosphinates are emerging as a versatile class of ligands. rsc.org Their electronic and steric properties can be fine-tuned to control the activity and selectivity of metal catalysts.

Ligand Design: Phosphite-containing ligands have proven effective in various asymmetric catalytic reactions. acs.org They are often less sensitive to air than phosphines and are suitable for parallel synthesis methods. acs.org While phosphites can be prone to hydrolysis, using bulky aryl phosphites can suppress these side reactions. acs.org The principles learned from phosphite (B83602) ligands are being extended to phosphinates.

Nucleophilic Phosphine (B1218219) Catalysis: This type of catalysis involves the initial addition of a phosphine to an electron-deficient bond, creating a reactive intermediate. acs.org This strategy is widely used with allenes and alkynes to synthesize complex molecules. acs.org Research into phosphinate-based catalysts could open new reaction pathways.

Phosphinine-Based Catalysis: Phosphinines, a class of phosphorus-containing heterocycles, possess unique coordinating properties. rsc.org They have been successfully used as ligands in gold-catalyzed reactions, demonstrating high activity and selectivity comparable to other cationic phosphorus-based catalysts. nih.gov This highlights the potential for developing novel catalytic systems based on the phosphinate core structure.

Table 1: Examples of Phosphorus Ligand Types in Catalysis

Ligand ClassKey FeaturesTypical Catalytic ApplicationsReference
PhosphitesAir-stable (with bulky groups), amenable to parallel synthesis.Asymmetric hydrogenation, hydroformylation, 1,4-additions. acs.org
PhosphininesUnique electronic and steric properties as P-heterocycles.Gold-catalyzed cycloisomerization. rsc.orgnih.gov
PhospholesUsed in both metal- and organo-catalyzed reactions.Asymmetric reactions. rsc.org
Nucleophilic PhosphinesGenerate reactive zwitterionic intermediates.Michael additions, α-umpolung additions with alkynes and allenes. acs.org

Expanding Applications in Functional Materials

Phosphinic esters and their derivatives are increasingly being incorporated into functional materials, where they impart specific properties such as flame retardancy, thermal stability, and unique chemical reactivity.

Polymer Additives: Organophosphorus compounds, including phosphinates, are used as antioxidants and thermal stabilizers to prevent the degradation of plastics during processing. wikipedia.org In particular, they serve as effective, environmentally friendly flame retardants in engineering plastics. Upon combustion, they can produce phosphoric acid, which promotes the formation of a protective char layer. mdpi.com

Metal-Phosphonate Hybrid Materials: The combination of organophosphonic acids with metal ions leads to the formation of metal-phosphonate materials. These hybrid organic-inorganic materials exhibit high stability, often greater than conventional metal-organic frameworks (MOFs), making them suitable for applications under harsh conditions. acs.org Their adjustable compositions and structures make them promising precursors for creating interesting nanostructures through pyrolysis. acs.org

Biostimulants and Agrochemicals: In agriculture, phosphite (a related phosphorus compound) is used as a biostimulant and fungicide. frontiersin.org It is highly soluble and mobile within plants. Future research could explore phosphinates for similar roles, potentially designing molecules that can be metabolized by plants or that offer targeted pest control, leveraging the discovery of the ptxD gene which allows organisms to metabolize phosphite. frontiersin.org

Table 2: Properties of Diethylphosphinic acid phenyl ester

PropertyValueSource
Molecular FormulaC10H15O2P uni.lu
Monoisotopic Mass198.08096 Da uni.lu
SMILESCCP(=O)(CC)OC1=CC=CC=C1 uni.lu
InChIInChI=1S/C10H15O2P/c1-3-13(11,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 uni.lu
InChIKeyZWAWVIDZQLHHEL-UHFFFAOYSA-N uni.lu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diethylphosphinic acid phenyl ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of diethylphosphinic acid with phenol derivatives under anhydrous conditions, using catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide). Post-synthesis, purity is validated via ¹H/³¹P NMR to confirm ester bond formation and absence of unreacted precursors. Chromatographic techniques (HPLC or GC-MS) with standards are used for quantitative purity assessment .

Q. How do hydrolysis kinetics of this compound compare to other alkyl esters under aqueous conditions?

  • Methodological Answer : Hydrolysis rates follow pseudo-first-order kinetics in mixed solvents (e.g., 50% v/v aqueous dioxane). The ethyl ester hydrolyzes ~10× slower than methyl esters but ~100× faster than isopropyl esters. Rate constants (e.g., kobsk_{\text{obs}}) are determined via pH-stat titration or UV-Vis monitoring of phenolic byproduct release. Standard deviations (±5%) from triplicate measurements ensure reproducibility .

Q. What experimental precautions are critical for studying thermal stability of this compound?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation during thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Solvent-free conditions are recommended to avoid side reactions. Replicate runs and statistical analysis (e.g., ANOVA) are essential to account for batch-to-batch variability .

Advanced Research Questions

Q. How can mechanistic insights into the hydrolysis of this compound be obtained?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in water) paired with ESI-MS identifies hydrolysis intermediates. Computational modeling (DFT or MD simulations) elucidates transition states and steric effects from ethyl vs. phenyl groups. Kinetic isotope effects (KIEs) and pH-rate profiles differentiate between acid-catalyzed vs. nucleophilic pathways .

Q. How should researchers address contradictions in reported hydrolysis rates across studies?

  • Methodological Answer : Conduct a meta-analysis controlling for variables like solvent polarity, temperature, and ionic strength. For example, Haake et al. observed ethyl ester hydrolysis rates under mildly acidic conditions (pH 4–6), whereas alkaline conditions (pH >10) may accelerate cleavage. Use Arrhenius plots to reconcile temperature-dependent discrepancies .

Q. What methodologies are suitable for evaluating the antioxidant potential of this compound in biological models?

  • Methodological Answer : Adapt protocols from analogous phenolic esters (e.g., CAPE in ):

  • In vitro : Measure ROS scavenging via DPPH/ABTS assays and lipid peroxidation inhibition in hepatic microsomes.
  • In vivo : Use bile duct-ligated rodent models to assess glutathione (GSH) restoration and malondialdehyde (MDA) reduction. Validate via ELISA for inflammatory cytokines (TNF-α, IL-6) .

Key Considerations for Experimental Design

  • Reproducibility : Follow Beilstein Journal guidelines (): Detailed methods must include catalyst concentrations, solvent ratios, and statistical validation.
  • Contradictions : Resolve conflicting data by standardizing protocols (e.g., IUPAC-recommended kinetic assays) .
  • Biological Models : Prioritize ex vivo models (e.g., isolated hepatocytes) before in vivo trials to isolate compound-specific effects .

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